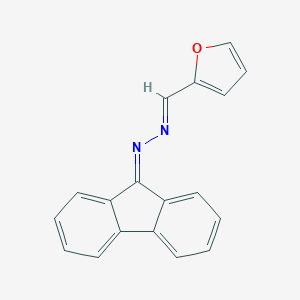![molecular formula C19H16N2O3S B377789 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B377789.png)
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 2-(2-methoxy-phenylcarbamoyl)-phenylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Another thiophene derivative with similar chemical properties.
2-Thiophenecarboxylic acid hydrazide: A related compound with different functional groups.
Uniqueness
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other thiophene derivatives. Its combination of a thiophene ring with an amide group and a methoxy-phenyl substituent makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-10-5-4-9-15(16)21-18(22)13-7-2-3-8-14(13)20-19(23)17-11-6-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) |
InChI Key |
FHTJCERXDAPPNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B377706.png)
![N-(1-allyl-1H-benzimidazol-2-yl)-N-[4-(octyloxy)benzylidene]amine](/img/structure/B377707.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B377710.png)
![N-[1-[(4-chloroanilino)carbonyl]-2-(3,5-dichloro-2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377713.png)
![N-{2-(4-bromophenyl)-1-[(3-chloroanilino)carbonyl]vinyl}benzamide](/img/structure/B377714.png)
![2-[(Cyanomethyl)sulfanyl]-5-ethyl-4,6-dimethylnicotinonitrile](/img/structure/B377715.png)
![N-{4-[3-(3,5-dichloro-2-methoxyphenyl)-3-oxo-1-propenyl]phenyl}-4-methylbenzamide](/img/structure/B377717.png)
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N-[3-(diethylamino)-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-ylidene]-N-(2,3-dimethylphenyl)amine](/img/structure/B377722.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
